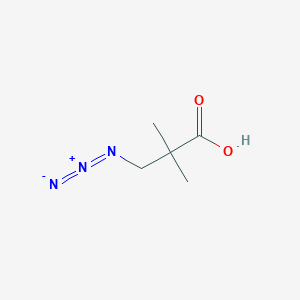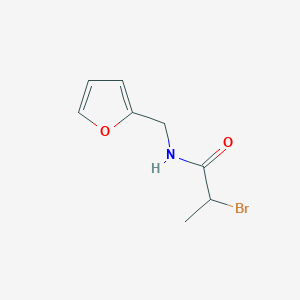
4-Bromopyrimidine hydrochloride
Descripción general
Descripción
4-Bromopyrimidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic organic compound that consists of a pyrimidine ring with a bromine atom attached to it. This compound is widely used in various fields of research, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Thiazolo[4,5-d] Pyrimidine Derivatives Synthesis
4-Amino-5-bromo-2-substituted-aminopyrimidines, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine, have been used to create thiazolo[4,5-d] pyrimidine derivatives. This process involves reactions with isothiocyanates in the presence of sodamide in DMF, highlighting the utility of 4-bromopyrimidine hydrochloride in synthesizing novel compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Alkynylation and Regioselective Synthesis
5-Bromo-4-chloro-6-methylpyrimidines have been utilized in Pd/C–Cu catalyzed coupling reactions with terminal alkynes. This process results in the formation of 4-alkynyl-5-bromopyrimidines, showcasing the application of this compound in regioselective synthesis (Pal et al., 2006).
Palladium-Catalyzed Aryl-Aryl C-C Coupling
5-Bromopyrimidine reacts with various compounds in the presence of a palladium catalyst, leading to the formation of 5-(het)aryl substituted pyrimidines. This demonstrates the compound's role in facilitating palladium-catalyzed aryl-aryl C-C coupling reactions (Verbitskiy et al., 2013).
Hydroxypyrimidines Synthesis
A method involving 5-bromopyrimidines has been developed to convert them to 5-hydroxypyrimidines. This highlights its application in synthesizing hydroxypyrimidines while maintaining compatibility with various functional groups (Medina, Henry, & Axten, 2006).
Radical Chemistry in Pharmacologically Active Molecules
The synthesis of 5-halopyrimidine-4-carboxylic acid esters, such as ethyl 5-bromopyrimidine-4-carboxylate, via Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, demonstrates the role of this compound in radical chemistry for preparing pharmacologically active molecules (Regan et al., 2012).
Antimycobacterial Activity Study
Investigation into halogen atom localization on antimycobacterial activity used hydrochlorides of 2-alkyl-5-bromo-6-methyl-4-phenylaminopyrimidines. The study provided insights into how the bromine atom's position affects antimycobacterial activity, underscoring the significance of this compound in medicinal chemistry research (Erkin & Krutikov, 2010).
Synthesis of Novel Brominated Alkaloids
The discovery of novel brominated alkaloids in marine sponges, which incorporate a unique 2-bromopyrimidine moiety, highlights the natural occurrence and potential applications of brominated pyrimidine derivatives in marine biology and pharmacology (Butler, Capon, & Lu, 1992, 1993).
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-Bromopyrimidine hydrochloride are not explicitly mentioned in the search results, it is clear that this compound is a valuable synthetic intermediate in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Therefore, future research may focus on exploring new synthetic routes and applications for this compound.
Mecanismo De Acción
Target of Action
Bromopyrimidines are generally known to interact with various biological targets due to their structural similarity to natural pyrimidines .
Mode of Action
4-Bromopyrimidine hydrochloride is often used as a building block in the synthesis of more complex molecules. One of its known applications is in the Suzuki-Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction . In this reaction, this compound acts as an aryl halide, coupling with boronic acids or boronates to form biaryl compounds .
Biochemical Pathways
As a bromopyrimidine, it may be incorporated into dna in place of natural pyrimidines, potentially affecting dna replication and transcription .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biological system in which it is used .
Result of Action
Bromopyrimidines can potentially cause dna damage and mutations due to their ability to incorporate into dna .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the pH, temperature, and the presence of a palladium catalyst . Additionally, the stability of this compound may be affected by factors such as temperature, light, and humidity .
Propiedades
IUPAC Name |
4-bromopyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2.ClH/c5-4-1-2-6-3-7-4;/h1-3H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMOSXATZJWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-57-0 | |
| Record name | 4-Bromo-pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)
![1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B3033814.png)


![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/structure/B3033817.png)

![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)
![1,5-dimethyl-3-{1-[(4-methylphenyl)sulfonyl]ethyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033825.png)

![1-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}-3,4-dimethyl-5-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033827.png)
![2-(4-chlorophenyl)hexahydro-1H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazine-1,3(2H)-dione](/img/structure/B3033828.png)

![1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one](/img/structure/B3033832.png)
![3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B3033834.png)
